(1H-Pyrazol-5-yl)-1H-pentazole
Description
Contextualization within Nitrogen-Rich Heterocycles
Nitrogen-rich heterocycles, such as pyrazoles, imidazoles, triazoles, tetrazoles, and pentazoles, are foundational scaffolds in various chemical disciplines. medwinpublishers.comresearchgate.net Their high nitrogen content and the presence of N-N and C-N bonds contribute to high positive enthalpies of formation, a key characteristic of energetic materials. aip.orgresearchgate.net
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are highly versatile building blocks in organic synthesis. mdpi.commdpi.comnih.gov First discovered in 1883, pyrazoles and their derivatives have been the subject of extensive research due to their wide-ranging applications in medicine, agriculture, and materials science. mdpi.compharmajournal.net
The synthesis of pyrazole (B372694) derivatives is well-established, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comresearchgate.net More recent advancements have introduced novel catalytic systems, including transition-metal catalysts and photoredox reactions, to access a diverse array of substituted pyrazoles. mdpi.com The functionalization of the pyrazole ring allows for the fine-tuning of its electronic and steric properties, making it an attractive component in the design of complex molecules. mdpi.comnih.gov
Key Synthetic Approaches to Pyrazoles:
| Method | Reactants | Conditions | Ref. |
| Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis | mdpi.comresearchgate.net |
| [3+2] Cycloaddition | Diazo compounds, Alkynes | Transition-metal catalysis | mdpi.com |
| One-pot Multicomponent | Aldehydes, Tosylhydrazine, Alkynes | Various | organic-chemistry.org |
The pentazole ring, a five-membered all-nitrogen heterocycle (cyclo-N₅⁻), is the final member of the azole series. researchgate.netwikipedia.org Its existence was first proposed in the early 20th century, but it was not until the 1950s that the first derivatives, arylpentazoles, were definitively characterized. researchgate.netwiley-vch.de The unsubstituted pentazole (HN₅) remains elusive and has only been studied computationally. researchgate.net
The pentazolate anion (cyclo-N₅⁻) has garnered significant attention since its mass-spectral detection in 2002. researchgate.netengineering.org.cn As a carbon- and hydrogen-free species, its decomposition yields environmentally benign nitrogen gas, making it a promising candidate for high-energy-density materials (HEDMs). researchgate.netrsc.org Research has focused on the synthesis and stabilization of pentazole derivatives, with aryl-substituted pentazoles being the most common precursors. researchgate.netrsc.org The stability of the pentazole ring is highly dependent on the nature of the substituent. engineering.org.cn
Recent breakthroughs have led to the synthesis of metal-pentazole complexes and other derivatives, expanding the known chemistry of this unique ring system. wiley-vch.deresearchgate.net However, the inherent instability of the pentazole ring presents a significant hurdle in its study. researchgate.netnih.gov
Rationale for Research into Pyrazolyl-Substituted Pentazole Systems
The coupling of a pyrazole ring to a pentazole ring in (1H-Pyrazol-5-yl)-1H-pentazole creates a novel molecular architecture with unique theoretical and practical implications.
Computational studies on substituted pentazoles have shown that electron-donating groups can stabilize the pentazole ring, while electron-withdrawing groups can have a destabilizing effect. researchgate.netwikipedia.org The pyrazole ring, with its own distinct electronic properties, is expected to modulate the stability and reactivity of the attached pentazole ring in a unique way.
The synthesis and characterization of polynitrogen compounds like this compound are fraught with challenges. dtic.mildiva-portal.org The high nitrogen content often leads to kinetic and thermodynamic instability, making these compounds difficult to isolate and handle. nih.govnih.gov
Major Challenges:
Instability: Many polynitrogen compounds are highly sensitive to heat, shock, and friction, posing significant safety risks. dtic.milacs.org The synthesis of the pentazole ring itself is a delicate process, often requiring low temperatures and inert atmospheres. researchgate.netwiley-vch.de
Synthesis: The formation of the pentazole ring typically involves the reaction of an aryl diazonium salt with an azide (B81097) source, a reaction that can be low-yielding and produce unstable intermediates. researchgate.net Attaching a heterocyclic substituent like pyrazole adds another layer of complexity to the synthesis.
Characterization: The instability of these compounds makes their characterization difficult. Spectroscopic techniques such as NMR and IR, as well as X-ray crystallography, are essential for confirming the structure, but obtaining suitable samples can be challenging. nih.govrsc.orgsioc-journal.cn Low-temperature techniques are often necessary. wiley-vch.de
Despite these challenges, the pursuit of novel polynitrogen compounds continues, driven by the potential for discovering new materials with exceptional properties. The synthesis and characterization of this compound would represent a significant advancement in the field of high-nitrogen chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
652148-70-4 |
|---|---|
Molecular Formula |
C3H3N7 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-2-4-5-3(1)10-8-6-7-9-10/h1-2H,(H,4,5) |
InChI Key |
YYMZQRKSZCDQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)N2N=NN=N2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 1h Pyrazol 5 Yl 1h Pentazole
Electronic Structure and Bonding Analysis
Computational chemistry provides indispensable tools for investigating the structural and functional properties of novel molecules like (1H-Pyrazol-5-yl)-1H-pentazole. eurasianjournals.com Methods ranging from classical force-field approaches to quantum mechanical calculations allow for the detailed exploration of molecular systems at the atomic level. eurasianjournals.com
Quantum Chemical Methods in Predicting Molecular Geometries
Quantum chemistry techniques are fundamental in predicting the molecular properties of compounds by solving the Schrödinger equation, which describes the wave function and energy of a molecular system. eurasianjournals.com These methods can accurately determine electronic structure, geometry, energetics, and reactivity. For a molecule like this compound, predicting the equilibrium geometry is the first step in any theoretical investigation. This is achieved by minimizing the molecule's energy with respect to its nuclear coordinates.
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between computational cost and accuracy, making it suitable for studying organic compounds, including pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com By employing DFT with appropriate basis sets, such as the commonly used 6-311++G(d,p), researchers can calculate optimized molecular structures, bond lengths, and bond angles. nih.govnih.gov The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum on the potential energy surface. nih.gov For the this compound system, key geometric parameters of interest would include the planarity of the rings and the nature of the C-N bond linking the pyrazole and pentazole moieties.
Variational quantum algorithms represent a cutting-edge approach, combining quantum computing with classical optimization to determine the most stable molecular structures by considering the parametric dependence of the electronic Hamiltonian on nuclear coordinates. aps.org
Table 1: Representative Theoretical Bond Lengths in Pyrazole and Pentazole Rings
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| Pyrazole C-C | ~1.39 |
| Pyrazole C-N | ~1.35 |
| Pyrazole N-N | ~1.34 |
| Pentazolate Anion N-N | 1.309 - 1.324 |
This table presents typical bond lengths derived from computational studies on parent pyrazole and pentazolate anion systems to provide context for the expected geometry of the combined molecule.
Delocalization and Aromaticity in the Pyrazole-Pentazole System
Aromaticity is a key factor influencing the stability of cyclic molecules. Pyrazole is an aromatic five-membered ring with delocalized π-electrons. orientjchem.org The pentazole ring's stability is also highly dependent on its aromaticity; delocalization of π-electrons across all nitrogen atoms in the ring contributes to its stability. researchgate.net
In the combined this compound system, the interaction between the two rings is critical. Computational methods are used to evaluate the degree of electron delocalization and aromaticity. Aromaticity is not a directly observable quantity but can be assessed through various theoretical indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system.
Bird Aromaticity Index (I): This is another geometry-based index.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are important parameters. nih.gov
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): This is a critical indicator of kinetic stability. A large gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is associated with high chemical reactivity and lower stability. nih.gov
Table 2: Global Reactivity Descriptors from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures kinetic stability and chemical reactivity. |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measure of the power to attract electrons. |
These parameters are derived from HOMO and LUMO energies and are used to quantify the chemical reactivity and stability of a molecule.
Energetic Considerations and Stability Profiling
The practical utility of an energetic material is determined by both its energy content (thermodynamic stability) and its resistance to decomposition (kinetic stability).
Theoretical Enthalpies of Formation and Potential Energy Surfaces
The enthalpy of formation (ΔHf) is a fundamental thermodynamic property that indicates the energy content of a molecule. For HEDMs, a high positive enthalpy of formation is desirable. Computational methods, particularly high-level ab initio methods and DFT, are used to predict ΔHf through isodesmic or atomization reactions. The enthalpies of formation for azoles are dependent on their ring structures and can be modified by adding energetic functional groups. researchgate.net Most tetrazole and pentazole compounds are highly endothermic. researchgate.net
Potential Energy Surfaces (PES) are also crucial for understanding the stability and reactivity of a molecule. nih.gov A PES maps the energy of a system as a function of its geometry. Minima on the PES correspond to stable or metastable structures, while saddle points represent transition states for reactions like isomerization or decomposition. nih.gov For this compound, mapping the PES would help identify different conformational isomers and the energy barriers between them.
Kinetic Stability and Energy Barriers for Ring Cleavage and Decomposition
While thermodynamic properties indicate the potential energy release, kinetic stability determines whether a compound can be handled and stored safely. nih.gov The primary decomposition pathway for pentazole derivatives is the cleavage of the N₅ ring, typically leading to the formation of N₂ and an azide (B81097) radical (N₃). The energy barrier for this ring-opening reaction is a critical measure of the compound's kinetic stability.
Theoretical calculations are employed to locate the transition state for the ring-cleavage reaction and compute the activation energy (the height of the energy barrier). nih.gov Canonical Transition State Theory can then be used to calculate decomposition rates at various temperatures. nih.gov Studies on arylpentazoles have shown that electron-donating substituents can increase the energy barrier for decomposition, thus enhancing stability. researchgate.net The pyrazole group in this compound is expected to act as an electron-donating substituent, potentially increasing the kinetic stability of the pentazole ring compared to unsubstituted pentazole. Low-energy electron attachment can also induce ring cleavage, a process relevant in various chemical environments. frontiersin.org
Influence of Substituent Electronic Effects on Stability
A computational analysis of this compound would be necessary to determine the electronic influence of the pyrazolyl substituent on the stability of the pentazole ring. Theoretical studies on other substituted pentazoles suggest that the nature of the substituent is critical to the stability of the highly energetic pentazole ring. Generally, it has been observed that derivatization can lead to a reduction in the bond strength and a weakening of the aromaticity of the pentazolate ring, which in turn results in poor stability of the pentazolyl derivatives. nih.gov The pyrazole ring, being an aromatic heterocycle, could exert both sigma and pi electronic effects, but without specific calculations, it is impossible to predict whether it would have a stabilizing or destabilizing effect on the pentazole moiety.
Spectroscopic Property Predictions via Computational Chemistry
Theoretical Vibrational Frequencies (IR) for Structural Assignment
Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the infrared (IR) spectra of novel molecules. For this compound, theoretical calculations would be required to determine the characteristic vibrational frequencies. These would include the stretching and bending modes of the N-H bond in the pyrazole ring, the various C-N and N-N bond vibrations within both the pyrazole and pentazole rings, and the vibrations of the C-H bonds. This predicted spectrum would be invaluable for the structural identification of the compound if it were to be synthesized.
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts for Elucidation
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N) through computational chemistry is a powerful tool for structure elucidation. Calculations for this compound would provide theoretical chemical shift values for each unique proton, carbon, and nitrogen atom in the molecule. These predictions would be essential for interpreting experimental NMR spectra and confirming the connectivity of the pyrazole and pentazole rings.
Reactivity Predictions and Mechanistic Insights
Computational Elucidation of Potential Reaction Mechanisms
Theoretical investigations are crucial for understanding the potential reaction pathways and decomposition mechanisms of high-energy compounds like pentazoles. For this compound, computational studies could elucidate the mechanism of its thermal or photochemical decomposition, which is expected to involve the cleavage of the fragile N-N bonds within the pentazole ring, leading to the release of nitrogen gas (N₂). Such studies would calculate the activation energies for different decomposition pathways, providing insights into the compound's kinetic stability.
Spectroscopic and Structural Characterization Techniques for 1h Pyrazol 5 Yl 1h Pentazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy would be the cornerstone for the structural confirmation of (1H-Pyrazol-5-yl)-1H-pentazole, providing detailed information about the electronic environment of each atom and the connectivity within the molecule.
Elucidation of 1H and 13C Chemical Environments
The 1H and 13C NMR spectra would provide the initial and most crucial fingerprint of the molecule.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pentazole substituent. Tautomerism in the pyrazole ring (with the N-H proton at either the N1 or N2 position) would significantly affect the observed signals. In the case of slow exchange on the NMR timescale, two sets of signals for the pyrazolic protons might be observed. The broadness of the N-H signal would be indicative of this exchange process.
13C NMR: The carbon NMR spectrum would reveal the chemical environments of all carbon atoms in the pyrazole ring. The carbon atom directly attached to the pentazole ring (C5) is expected to be significantly deshielded due to the electronegativity of the nitrogen atoms. The chemical shifts of the other pyrazole carbons (C3 and C4) would also be influenced by the position of the tautomeric proton and the pentazole substituent.
Anticipated 1H and 13C NMR Data (Theoretical):
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyrazole H3 | ~7.8 - 8.2 | ~135 - 140 |
| Pyrazole H4 | ~6.5 - 6.9 | ~105 - 110 |
| Pyrazole N-H | Broad, ~10 - 13 | - |
| Pyrazole C3 | - | ~135 - 140 |
| Pyrazole C4 | - | ~105 - 110 |
| Pyrazole C5 | - | >150 |
Note: These are estimated values based on known data for substituted pyrazoles and are subject to solvent effects and the specific tautomeric form present.
15N NMR Spectroscopy for Nitrogen Atom Characterization in Polynitrogen Systems
Given the presence of seven nitrogen atoms, 15N NMR spectroscopy would be an invaluable tool for characterizing the distinct nitrogen environments in both the pyrazole and pentazole rings. The chemical shifts would be highly sensitive to the bonding and electronic structure. The five nitrogen atoms of the pentazole ring are expected to have unique and highly deshielded chemical shifts, which would be a key indicator of the ring's formation and integrity. The pyrazole nitrogen atoms would show shifts consistent with their respective pyrrole-like (N-H) and pyridine-like environments, further complicated by tautomerism.
Anticipated 15N NMR Data (Theoretical):
| Atom Position | Predicted 15N Chemical Shift (ppm, relative to CH3NO2) |
| Pyrazole N1 (N-H) | ~ -160 to -180 |
| Pyrazole N2 | ~ -80 to -100 |
| Pentazole N (all) | Highly deshielded, potentially in the range of -50 to +50 |
Note: These are highly speculative and would be heavily influenced by the electronic communication between the two rings.
Multi-Dimensional NMR for Connectivity and Tautomerism
To unambiguously assign the proton and carbon signals and to understand the connectivity and tautomerism, multi-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the coupling between the H3 and H4 protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals directly to their attached carbon atoms (C3-H3, C4-H4).
HMBC (Heteronuclear Multiple Bond Correlation): Would be critical for establishing the connectivity between the two rings by showing long-range correlations from the pyrazole protons (H3, H4) to the pentazole carbon (C5) and potentially to the nitrogen atoms of the pentazole ring. It would also be instrumental in determining the dominant tautomer by observing correlations from the N-H proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide through-space correlations, which might help in determining the preferred conformation and spatial arrangement of the two heterocyclic rings relative to each other.
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, would provide a characteristic "fingerprint" of the molecule, confirming the presence of specific functional groups and bond vibrations.
Infrared (IR) Absorption Analysis of Bond Vibrations
The IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.
Anticipated IR Absorption Bands:
| Wavenumber (cm-1) | Assignment |
| ~3100 - 3150 | C-H stretching (pyrazole ring) |
| ~3000 - 3300 (broad) | N-H stretching (pyrazole ring) |
| ~1500 - 1600 | C=N and C=C stretching (pyrazole ring) |
| ~1300 - 1450 | N=N and N-N stretching (pentazole ring) |
| ~900 - 1200 | Ring breathing modes (pyrazole and pentazole) |
| ~700 - 900 | C-H out-of-plane bending |
The detection of characteristic pentazole ring vibrations would be a strong piece of evidence for its formation.
Raman Spectroscopy for Molecular Symmetry and Ring Modes
Raman spectroscopy, being particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, would complement the IR data. The symmetric breathing modes of both the pyrazole and, crucially, the pentazole ring should give rise to strong Raman signals. The position and intensity of these bands would be sensitive to the electronic coupling between the two rings. Due to the high nitrogen content and potential for decomposition, care would need to be taken with laser power to avoid sample degradation.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry serves as a critical analytical tool for the characterization of novel compounds like this compound. It provides essential information regarding the molecule's mass, which confirms its elemental composition, and offers insights into its structural integrity through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by measuring its mass with very high accuracy. For a newly synthesized, and potentially unstable, molecule such as this compound, HRMS provides the precision required to distinguish its elemental composition from other possibilities with the same nominal mass.
The technique, often employing electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺ or other adducts. mdpi.commdpi.com The experimentally determined exact mass is then compared against the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's identity. mdpi.com While specific HRMS data for this compound is not widely published due to its instability, the expected theoretical value can be calculated.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (m/z) |
| C₃H₃N₇ | [M+H]⁺ | 150.0471 |
| C₃H₃N₇ | [M+Na]⁺ | 172.0290 |
| C₃H₂N₇⁻ | [M-H]⁻ | 148.0322 |
The characterization of various pyrazole derivatives frequently relies on HRMS to confirm their successful synthesis. mdpi.comarkat-usa.orgresearchgate.net This foundational step is crucial before proceeding with further structural and property analysis.
Tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation, where a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. illinois.edulcms.cz The resulting fragmentation pattern provides a fingerprint of the molecule's structure, revealing its weakest bonds and constituent substructures.
For this compound, the fragmentation is expected to be dominated by the inherent instability of the polynitrogen pentazole ring. engineering.org.cn The bond dissociation energy of the N-N bonds within the pentazole ring is calculated to be significantly lower (109–117 kJ∙mol⁻¹) than the C–N bond linking it to the pyrazole ring (362–402 kJ∙mol⁻¹ in arylpentazoles). engineering.org.cnresearchgate.net This suggests the pentazole ring would likely decompose before the C-N bond cleaves. engineering.org.cn
Analysis of related heterocyclic azides provides insight into likely fragmentation pathways. For instance, 5-substituted tetrazoles characteristically lose N₂ in negative ion mode and HN₃ in positive ion mode. lifesciencesite.com MS/MS analysis of arylpentazoles has also been used to study their decomposition pathways. sciencemadness.org A key fragmentation product observed in the analysis of some arylpentazoles is the N₃⁻ anion. researchgate.net
Based on these precedents, the expected fragmentation pathways for this compound would include:
Loss of Dinitrogen (N₂): The most anticipated fragmentation pathway is the facile elimination of a stable dinitrogen molecule from the pentazole ring, a characteristic decomposition for many polynitrogen compounds.
Cleavage of the C-N Bond: Scission of the bond between the pyrazole and pentazole rings would result in two primary fragments: the pyrazolyl cation/radical and the pentazolate anion (cyclo-N₅⁻) or its decomposition products.
Loss of Triazide (N₃): Following initial fragmentation, the remaining nitrogen-rich fragments could undergo further decomposition, including the loss of an N₃ radical or anion.
Table 2: Predicted MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
| 150.0 [M+H]⁺ | Loss of dinitrogen | 122.0 | N₂ |
| 150.0 [M+H]⁺ | Cleavage of C-N bond | 81.0 (pyrazolyl cation) | HN₅ |
| 150.0 [M+H]⁺ | Loss of triazide from pentazole | 108.0 | N₃ |
| 148.0 [M-H]⁻ | Loss of dinitrogen | 120.0 | N₂ |
| 148.0 [M-H]⁻ | Cleavage of C-N bond | 69.0 (cyclo-N₅⁻) | C₃H₃N₂ (pyrazolyl radical) |
Diffraction Studies for Solid-State Structure Determination
Diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
While obtaining a single crystal of the parent this compound is highly improbable due to its extreme instability, X-ray crystallography has been successfully employed to characterize stabilized forms of the pentazolate anion (cyclo-N₅⁻). at.ua These studies are crucial as they provide the only direct experimental evidence for the geometry of the five-membered nitrogen ring in a condensed phase. wiley-vch.de
The breakthrough in this area came with the synthesis and crystallographic characterization of metal-pentazolate salts. For example, the structure of (N₅)₆(H₃O)₃(NH₄)₄Cl revealed the cyclo-N₅⁻ anion stabilized in a crystal lattice through extensive hydrogen bonding and coordination with cations. at.ua In various stabilized salts, the pentazolate ring is found to be nearly planar, with N-N bond lengths that are intermediate between typical N-N single and N=N double bonds, confirming its aromatic character. engineering.org.cnat.ua The stability of these crystalline solids is attributed to the strong electrostatic and coordination interactions between the cyclo-N₅⁻ anion and the surrounding cations (e.g., Na⁺, Mg²⁺, Mn²⁺) and hydrogen bonds from species like H₂O or NH₄⁺. at.ua
Table 3: Selected Crystallographic Data for Stabilized cyclo-N₅⁻ Salts
| Compound | Crystal System | Space Group | Avg. N-N Bond Length (Å) | Stabilizing Interactions | Reference |
| (N₅)₆(H₃O)₃(NH₄)₄Cl | Trigonal | R-3 | ~1.32 | H-bonding (H₃O⁺, NH₄⁺), Ionic | at.ua |
| [Na(H₂O)(N₅)]·2H₂O | Monoclinic | P2₁/c | ~1.31 | Na⁺ coordination, H-bonding | at.ua |
| [Mg(H₂O)₆(N₅)₂]·4H₂O | Triclinic | P-1 | ~1.316 | Mg²⁺ coordination, H-bonding | at.ua |
| N-carbamoylguanidinium pentazolate | Monoclinic | P2₁/c | 1.294-1.339 | H-bonding from cation | at.ua |
These structures confirm that the pentazole ring can exist when properly stabilized within a crystal lattice, providing a blueprint for the design of future, more stable pentazole-containing materials.
The crystallization of polynitrogen compounds like this compound presents one of the most significant challenges in modern chemistry. The primary obstacle is their profound thermodynamic instability. usf.edu Most compounds with multiple N-N single or double bonds have a large positive heat of formation and are metastable at best. engineering.org.cnusf.edu They have a strong thermodynamic driving force to decompose into molecular dinitrogen (N₂), which contains one of the strongest chemical bonds known. usf.edu
Specific challenges include:
Inherent Instability: The pentazole ring is intrinsically fragile. Computational studies and experimental observations show that the energy barrier to its decomposition (ring-opening and loss of N₂) is very low. engineering.org.cn For heterocyclic pentazoles, such as tetrazolylpentazole, decomposition occurs at temperatures as low as -50°C, precluding isolation and crystallization at ambient conditions. engineering.org.cnwiley-vch.de
Competitive Decomposition: The synthesis of pentazole derivatives often involves a delicate balance. For arylpentazoles, the bond dissociation energy of the pentazole ring's N-N bonds is much lower than that of the C-N bond connecting the rings. engineering.org.cnresearchgate.net This means the pentazole ring is more likely to fall apart than to be isolated as a stable entity during a reaction or crystallization attempt.
Purification Difficulties: Standard purification techniques like chromatography or recrystallization from heated solvents are often not viable, as the thermal or mechanical stress can be sufficient to initiate decomposition.
Overcoming these challenges requires novel stabilization strategies, such as the formation of salts with robust, charge-dispersing counter-ions or encapsulation within stabilizing frameworks like hydrogen-bonded organic frameworks (HOFs). at.uaresearchgate.net High-pressure synthesis is another avenue explored to force the formation of polynitrogen structures that are metastable at ambient pressure. usf.edu
Reactivity and Decomposition Mechanisms of 1h Pyrazol 5 Yl 1h Pentazole
Thermal Decomposition Pathways
The thermal decomposition of (1H-Pyrazol-5-yl)-1H-pentazole is anticipated to be a highly exothermic process, primarily driven by the release of molecular nitrogen. The decomposition is expected to occur in multiple stages, influenced by the atmospheric conditions. In an inert atmosphere, a single-stage decomposition is likely, whereas an oxidizing environment may lead to a more complex, multi-stage degradation. [cite: 1] The process is generally initiated by radical mechanisms involving the cleavage of the weakest bonds within the molecule. [cite: 1]
Investigation of Nitrogen Extrusion Mechanisms
The principal thermal decomposition pathway for pentazole derivatives is the extrusion of molecular nitrogen (N₂). This process is a key factor in the high energy release of such compounds. For this compound, the initial step in the thermal decomposition cascade is the cleavage of the pentazole ring, leading to the liberation of N₂. Computational studies on various tetrazole derivatives, which are structurally related to pentazoles, suggest that the decomposition is often initiated by the homolytic cleavage of an N-N bond within the heterocyclic ring. [cite: 24] A similar mechanism is expected for the pentazole analogue, where the rate-limiting step would be the initial rupture of one of the N-N bonds in the pentazole ring, followed by a rapid cascade to release dinitrogen. The pyrazole (B372694) substituent is expected to influence the ease of this N₂ extrusion.
Theoretical investigations on substituted aryl pentazoles have shown that the nature of the substituent significantly affects the stability of the pentazole ring and the activation barrier for N₂ release. While direct computational data for this compound is not extensively available, it is reasonable to infer that the pyrazole ring acts as an electron-donating group, which could influence the electronic structure of the pentazole ring and thus the energetics of nitrogen extrusion.
Influence of Substituent Effects on Thermal Stability and Decomposition Activation Energies
The thermal stability and the activation energy required for the decomposition of this compound are intrinsically linked to the electronic properties of the pyrazole substituent. Generally, polynitrogenated heterocycles with substituents that can delocalize electron density tend to exhibit higher thermal stability. [cite: 1] For pyrazole-substituted tetrazoles, a related class of compounds, the thermal stability has been shown to be dependent on the nature of the substituents on the pyrazole ring. [cite: 20]
The pyrazole ring in this compound can be considered a π-rich heterocyclic substituent. This electron-donating character can influence the stability of the pentazole ring. The initial decomposition temperature is a key parameter in assessing thermal stability. For a series of heterocyclic compounds, it was observed that the introduction of a methyl substituent on a phenyl ring increased the initial decomposition temperature, indicating enhanced thermal stability. [cite: 1] This suggests that the electronic effect of the substituent plays a crucial role. In the case of this compound, the pyrazole ring's electronic influence will be a determining factor for its decomposition activation energy.
Below is a table summarizing the expected influence of substituent effects on the thermal properties of pyrazolyl-pentazole systems based on data from related compounds.
| Substituent Property on Pyrazole Ring | Expected Effect on Thermal Stability of Pentazole | Expected Effect on Decomposition Activation Energy |
| Electron-donating groups | Increase | Increase |
| Electron-withdrawing groups | Decrease | Decrease |
| Steric hindrance near the C-N linkage | May increase stability by hindering intermolecular reactions | May increase |
This table is based on general principles of chemical kinetics and data from analogous heterocyclic compounds.
Chemical Reactivity Studies
The chemical reactivity of this compound is characterized by the interplay between the two heterocyclic rings. The pentazole ring is susceptible to reactions involving the loss of N₂, while the pyrazole ring can undergo typical electrophilic and nucleophilic substitution reactions, though its reactivity is modulated by the pentazole substituent.
Ring Expansion and Cleavage Reactions
While specific studies on the ring expansion and cleavage reactions of this compound are not available, general principles from heterocyclic chemistry can provide insights. Ring expansion reactions in N-heterocyclic carbenes, which share some structural motifs with pyrazoles, have been observed to proceed through C-N bond activation. [cite: 5] It is conceivable that under certain conditions, such as photochemical or thermal activation, the pyrazole ring in the title compound could undergo rearrangement or expansion, although the high reactivity of the pentazole ring would likely dominate.
More probable are reactions involving the cleavage of the bond connecting the pyrazole and pentazole rings or the cleavage of the pentazole ring itself. The C-N bond linking the two rings is a potential site for cleavage under reductive or oxidative conditions. [cite: 2, 4] The pentazole ring is inherently prone to cleavage with the extrusion of N₂, which can be initiated by various reagents or conditions.
Oxidative and Reductive Transformations (Theoretical Perspectives)
From a theoretical standpoint, the this compound molecule possesses sites susceptible to both oxidation and reduction. The nitrogen-rich pentazole ring, with its multiple lone pairs of electrons, could be a target for oxidation. However, the high electronegativity of nitrogen makes the ring electron-deficient and thus more resistant to oxidation than might be expected. Theoretical studies on the oxidation of pyrazolines to pyrazoles suggest that oxidation can proceed via different mechanisms, including those involving bromo-substituted intermediates. [cite: 7]
Intermolecular Interactions and Stabilization Strategies
The stability of this compound in the solid state is significantly influenced by intermolecular interactions. Hydrogen bonding is expected to play a crucial role in the crystal packing and stabilization of this compound. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the numerous nitrogen atoms in both rings can act as hydrogen bond acceptors. The formation of extensive hydrogen-bonding networks can enhance the thermal stability of energetic materials. [cite: 3, 15]
In similar tripodal pyrazole complexes, intermolecular azole-azole hydrogen bonding has been observed to be a key factor in their self-assembly. [cite: 3] For this compound, it is plausible that similar N-H···N hydrogen bonds form between molecules, leading to a more stable crystalline lattice.
Hydrogen Bonding Networks in Stabilized Pentazole Systems
The stability of compounds containing the pentazolate anion (cyclo-N₅⁻) is significantly enhanced by the formation of extensive hydrogen bonding networks. researchgate.netacs.orgnih.gov These networks can create 2D and 3D structures that effectively cage and stabilize the otherwise labile pentazole ring. researchgate.netacs.org In the context of this compound, the pyrazole unit is an excellent candidate for forming such stabilizing interactions.
Pyrazoles are amphiprotic, possessing both a hydrogen bond donor (the acidic pyrrole-like NH group) and a hydrogen bond acceptor (the basic pyridine-like nitrogen atom). nih.govaip.org This dual functionality allows them to form robust and directional hydrogen bonds, leading to the assembly of supramolecular structures like chains, dimers, or more complex networks. aip.orgnbinno.com In a solid-state or concentrated solution environment, the N-H group of the pyrazole ring in one molecule can form a strong hydrogen bond with the pyridine-like nitrogen of a neighboring molecule or with one of the nitrogen atoms of the pentazole ring.
The table below summarizes typical parameters for hydrogen bonds involving pyrazole moieties, which are expected to be relevant for the stabilization of this compound.
| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |
| Pyrazole N-H | Pyrazole N | 1.8 - 2.2 | 160 - 180 | Intermolecular |
| Pyrazole N-H | Pentazole N | (estimated) 1.9 - 2.3 | (estimated) 150 - 170 | Intermolecular |
| C-H | Pyrazole N | 2.2 - 2.6 | 130 - 160 | Weak Intermolecular |
Data are typical values derived from literature on pyrazole-containing crystal structures.
Coordination Chemistry with Metal Cations for Stabilization
Coordination to metal cations is another powerful strategy for stabilizing the pentazole ring. at.uanih.gov The pyrazole group in this compound serves as an excellent ligand for a wide variety of metal ions. acs.org The pyridine-like nitrogen of the pyrazole ring is the primary site for coordination, acting as a Lewis base to bind with a metal center. nih.gov This coordination can significantly alter the electronic properties of the entire molecule, thereby stabilizing the attached pentazole ring.
The formation of a metal-pyrazole complex can stabilize the pentazole moiety in several ways:
Electronic Effects: Coordination of a metal cation to the pyrazole ring can induce a partial positive charge on the pyrazole, making it more electron-withdrawing. This effect can pull electron density from the electron-rich pentazole ring, reducing its inherent instability. acs.org
Steric Hindrance: The presence of a bulky metal complex coordinated to the pyrazole can sterically hinder the approach of other molecules that might initiate decomposition of the pentazole ring.
Crystal Packing: Metal-ligand coordination dictates the formation of highly ordered and often dense crystal lattices. This rigid environment can physically encapsulate the pentazole ring, preventing the conformational changes needed for decomposition. nih.gov
Transition metals such as zinc(II), copper(II), and nickel(II) are known to form stable complexes with pyrazole-derived ligands. arkat-usa.org In the case of this compound, the pyrazole unit would likely act as a monodentate ligand through its sp² nitrogen atom. It is also conceivable that in some coordination geometries, one of the nitrogen atoms of the pentazole ring could interact with the metal center, leading to a bidentate chelate, which would provide even greater stability.
The table below provides examples of metal complexes with pyrazole-type ligands, illustrating the versatility of pyrazole in coordination chemistry. A similar coordination behavior would be expected for this compound, leading to stabilization.
| Metal Ion | Ligand | Coordination Geometry | Resulting Effect |
| Cu(II) | Pyrazole | Square Planar / Octahedral | Formation of stable polymeric structures |
| Zn(II) | Substituted Pyrazoles | Tetrahedral | Formation of discrete molecular complexes |
| Ni(II) | Pyrazole-Tetrazole Hybrids | Octahedral | Stabilization of linked heterocyclic systems |
| Co(II) | Pyrazole | Tetrahedral / Octahedral | Formation of colored complexes |
This table is illustrative of the general coordination chemistry of pyrazoles.
Derivatization Strategies and Functional Modulation of 1h Pyrazol 5 Yl 1h Pentazole
Design and Synthesis of Substituted Pyrazolyl-Pentazole Analogues
The synthesis of (1H-Pyrazol-5-yl)-1H-pentazole itself is a significant challenge due to the inherent instability of the pentazole ring. The established route to arylpentazoles involves the diazotization of an aromatic amine followed by reaction with an azide (B81097) salt at low temperatures. A similar approach would be hypothesized for the pyrazolyl analogue, starting from 5-amino-1H-pyrazole. The design of substituted analogues would logically involve utilizing pre-functionalized 5-aminopyrazoles as precursors. A variety of synthetic methods for producing substituted pyrazoles, such as the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives, allows for the introduction of a wide range of functional groups at various positions on the pyrazole (B372694) ring nih.govnih.gov.
The electronic character of the pyrazole ring is expected to have a profound influence on the stability and properties of the attached pentazole moiety. By introducing substituents with varying electronic effects onto the pyrazole ring, it is possible to modulate the electron density of the entire system. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed to either stabilize or destabilize the fragile N-N bonds within the pentazole ring nih.govbeilstein-archives.org.
| Substituent (at C3/C4) | Group Type | Predicted Effect on Pentazole Ring Electron Density | Expected Impact on Kinetic Stability |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Decrease |
| -CN | Strongly Electron-Withdrawing | Decrease | Decrease |
| -H | Neutral (Reference) | Baseline | Baseline |
| -CH₃ | Weakly Electron-Donating | Slight Increase | Slight Increase |
| -OCH₃ | Moderately Electron-Donating | Increase | Increase |
| -NH₂ | Strongly Electron-Donating | Significant Increase | Significant Increase |
Beyond electronic effects, steric hindrance can play a crucial role in the stability of pyrazolyl-pentazole analogues. Bulky substituents placed on the pyrazole ring, particularly at the position adjacent to the pentazole linkage (C4 or N1), could physically shield the pentazole ring. This steric bulk may inhibit intermolecular decomposition pathways or raise the activation energy for intramolecular rearrangement by restricting conformational changes necessary for the decomposition process mdpi.com.
For example, substituting the N1 position of the pyrazole with a bulky group like a tert-butyl or a triphenylmethyl group would create a "steric umbrella" over the C5-pentazole bond. This could hinder the approach of other molecules that might initiate decomposition and could also restrict the rotation around the C-N bond, potentially locking the molecule in a more stable conformation nih.gov. However, excessive steric strain could also destabilize the molecule by distorting the planar, aromatic structure of the pyrazole ring.
Strategies for Enhancing Kinetic Stability and Controllable Reactivity
Given the extreme instability of most pentazole derivatives, a primary research goal is to develop strategies that enhance their kinetic stability, allowing for isolation and characterization.
One of the most powerful techniques for studying highly reactive or metastable species is cryogenic matrix isolation uc.pt. This method involves trapping the molecule of interest in a large excess of an inert gas (such as argon or nitrogen) at very low temperatures (typically 4-20 K) ifpan.edu.pl. Under these conditions, the rigid matrix cage prevents intermolecular reactions, and the low thermal energy quenches most unimolecular decomposition pathways that have a significant activation barrier uc.pt.
For this compound, this technique would be invaluable. The compound could be synthesized in situ in the gas phase and co-deposited with argon onto a cryogenic window. This would allow for its characterization using spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy ifpan.edu.plmdpi.com. By comparing the experimental spectra with those predicted by quantum-mechanical calculations, the structure of the isolated molecule could be confirmed. Furthermore, controlled UV irradiation within the matrix could be used to study its photochemical decomposition pathways in a controlled manner uc.pt.
As suggested by electronic effects, the most promising strategy for enhancing the kinetic stability of the pentazole ring is through the introduction of strong electron-donating groups on the pyrazole moiety. Theoretical studies on various pentazole derivatives have indicated that substituents which increase the electron density and aromaticity of the pentazole ring also increase the activation energy for its decomposition into an azide and N₂ researchgate.net.
Computational studies on the analogous tetrazolylpentazole showed that the tetrazole ring has an effect similar to that of an aryl group on the pentazole's stability researchgate.net. It is reasonable to infer that a pyrazole ring, also an aromatic heterocycle, would have a similar effect. By making the pyrazole ring more electron-rich through the addition of EDGs, the stability of the attached pentazole should increase. Strong π-donors, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, at the C3 position are predicted to be particularly effective nih.gov. These groups can donate electron density into the pyrazole's π-system, which is then delocalized onto the pentazole ring, strengthening the fragile N-N bonds.
| Substituent Group (at C3 of Pyrazole) | Donating Mechanism | Predicted Relative Increase in Decomposition Barrier |
|---|---|---|
| -H | None (Reference) | Low |
| -CH₃ (Methyl) | Inductive | Moderate |
| -OCH₃ (Methoxy) | Resonance (+R) > Inductive (-I) | High |
| -NH₂ (Amino) | Resonance (+R) > Inductive (-I) | Very High |
| -N(CH₃)₂ (Dimethylamino) | Resonance (+R) + Inductive (+I) | Highest |
Fundamental Contributions to High-Nitrogen Compound Design
The systematic study of derivatized (1H-Pyrazol-5-yl)-1H-pentazoles, even if initially theoretical, provides fundamental insights into the design of next-generation high-nitrogen compounds mdpi.comglobethesis.com. By quantifying the stabilizing effects of various substituents, researchers can develop robust design principles for creating more stable, yet highly energetic, materials. This research helps to establish structure-property relationships that are crucial for tuning the performance and safety of energetic compounds nih.gov. Understanding how the electronic and steric features of an attached heterocyclic ring influence the pentazole moiety can guide the synthesis of entirely new classes of high-nitrogen systems with improved stability and energy density.
Theoretical Design of Polymeric or Framework Structures Incorporating Pentazole Units
The integration of high-nitrogen moieties into polymeric or framework structures is a significant area of theoretical research, aimed at creating novel materials with unique properties. The pentazole ring, particularly in its anionic form (cyclo-N5⁻), is an attractive building block due to its high nitrogen content and its ability to coordinate with metal ions. researchgate.net The cyclo-N5⁻ anion has demonstrated considerable adaptability in forming ionic, coordination, and hydrogen bonding interactions, making it a viable candidate for the construction of energetic coordination polymers. eurekalert.org
Coordination to form a polymer is an emerging strategy for modifying or enhancing the properties of existing energetic substances. eurekalert.org In the case of this compound, the molecule presents multiple potential coordination sites. The pentazole ring can act as a multidentate ligand, while the pyrazole substituent offers additional nitrogen atoms capable of binding to metal centers. Pyrazole and its derivatives are well-established ligands in coordination chemistry, known to form stable complexes with a variety of metals. nih.govnih.gov
Theoretically, this compound could function as a versatile linker in the self-assembly of coordination polymers or metal-organic frameworks (MOFs). By coordinating to metal ions through both the pentazole and pyrazole nitrogens, it can bridge multiple metal centers, potentially leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The selection of metal ions with different coordination geometries and preferences would allow for the tuning of the final structure's dimensionality and topology. mdpi.com
For instance, studies on coordination polymers based on the cyclo-N5⁻ anion have shown that it can coordinate with Na⁺ ions to form cage-like structures and interwoven nets. at.ua The formation of these polymeric structures has been shown to enhance the thermal stability of the pentazole ring. eurekalert.org The decomposition temperatures of these polymers were observed to be higher than that of the precursor sodium pentazole salt, indicating that coordination and hydrogen bonding interactions are beneficial for stabilizing the N5 ring. eurekalert.org The pyrazole group, with its ability to engage in hydrogen bonding and coordinate to metals, could further enhance this stability and introduce structural diversity. nih.gov Computational studies, such as density functional theory (DFT), are crucial tools for predicting the structures, stability, and electronic properties of these hypothetical polymeric materials before their synthesis is attempted. rsc.orgresearchgate.netresearchgate.netrsc.org
| Compound | Metal Ion | Dimensionality | Decomposition Temperature (°C) | Key Structural Feature |
|---|---|---|---|---|
| [Na(H₂O)(N₅)]·2H₂O | Na⁺ | 1D | 111.0 | 1D chain structure |
| [Na₄(CN₃H₆)₂(N₅)₆]n | Na⁺ | 3D | 118.4 | Cage structure with trapped guanidinium (B1211019) cation at.ua |
| [Na(ATz)(N₅)]n (ATz = 3-amino-1,2,4-triazole) | Na⁺ | 3D | 126.5 | Two independent, interweaved nets formed by N₅⁻ and ATz ligands at.ua |
| LiN₅·3H₂O | Li⁺ | - | 133.0 | Hydrated salt researchgate.net |
| Lithium-pentazolate framework (LPF) | Li⁺ | 3D | 133.0 | Anhydrous zeolitic architecture researchgate.net |
Exploration of Nitrogen Gas Release Principles (as a fundamental chemical phenomenon, not practical application)
The fundamental chemical characteristic of pentazole and its derivatives is their propensity to decompose, releasing a significant amount of energy and environmentally benign dinitrogen (N₂) gas. researchgate.net The decomposition of arylpentazoles is understood to be a first-order reaction that proceeds via the cleavage of N-N bonds within the five-membered ring. wikipedia.org This process results in the formation of a corresponding aryl azide and two molecules of nitrogen gas.
The mechanism of this nitrogen release involves the concerted breaking of the N1-N2 and N3-N4 bonds of the pentazole ring. The stability of the pentazole ring, and thus the activation energy for N₂ release, is highly dependent on the electronic properties of the substituent attached to it. Computational and experimental studies have shown that the kinetic stability of arylpentazoles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. wikipedia.org The stabilizing effect of electron-donating groups is attributed to resonance interaction with the electron-withdrawing pentazole ring.
The decomposition of the pentazole ring is a distinct process from other N-N bond cleavage reactions, such as those observed in hydrazides or hydrazines, which often require catalytic activation or specific reagents. rsc.orgnih.govmdpi.comorganic-chemistry.org For pentazoles, the release of nitrogen is a thermally driven, unimolecular process inherent to the ring's structure. Understanding the principles governing this decomposition is essential for the fundamental chemistry of these high-nitrogen systems.
| Substituent (on Phenyl Ring) | Position | Decomposition Temperature (°C) | Electronic Effect |
|---|---|---|---|
| -N(CH₃)₂ | para | > 50 | Strongly Electron-Donating wikipedia.org |
| -OCH₃ | para | ~ 40-50 | Electron-Donating |
| -CH₃ | para | ~ 20-30 | Weakly Electron-Donating |
| -H | - | ~ 0 | Neutral |
| -Cl | para | < 0 | Weakly Electron-Withdrawing |
| -NO₂ | para | Decomposes rapidly at low temp. | Strongly Electron-Withdrawing |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Direct Pyrazole-Pentazole Linkages
A significant hurdle in the study of (1H-Pyrazol-5-yl)-1H-pentazole is the development of a viable synthetic pathway. The inherent instability of the pentazole ring necessitates mild reaction conditions and innovative strategies to forge a direct bond with a pyrazole (B372694) moiety.
Future research in this area should focus on several promising approaches:
Modification of Pre-functionalized Pyrazoles: One potential route involves the use of a pre-functionalized pyrazole, such as a 5-diazonium pyrazole salt, which could then react with an azide (B81097) source under carefully controlled conditions to form the pentazole ring. This approach would leverage the relatively stable pyrazole as a foundational building block.
Cross-Coupling Reactions: The development of novel transition-metal-catalyzed cross-coupling reactions could provide a more direct method for linking pyrazole and pentazole precursors. hilarispublisher.com Research into catalysts that can operate at low temperatures and tolerate the sensitive functionalities of both rings will be crucial.
Flow Chemistry and Microfluidics: Given the potential instability of the target compound and its intermediates, continuous flow synthesis offers a safer and more controlled environment for its preparation. The ability to rapidly screen reaction conditions and minimize the accumulation of hazardous materials makes this a particularly attractive avenue for exploration.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Diazonium Salt Route | Builds upon established azole chemistry. | Diazonium intermediates can be explosive. |
| Cross-Coupling | Offers direct C-N bond formation. | Catalyst deactivation and side reactions. |
| Flow Chemistry | Enhanced safety and control. | Requires specialized equipment and optimization. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of Unstable Species
The fleeting nature of many pentazole derivatives requires sophisticated analytical techniques for their detection and characterization. engineering.org.cn Real-time monitoring of synthetic reactions will be essential to identify transient intermediates and optimize conditions for the formation of this compound.
Future investigations should employ a suite of advanced spectroscopic methods:
Rapid-Scan Infrared and NMR Spectroscopy: Techniques such as rapid-scan Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide structural information on species with short lifetimes. The use of specialized mixing chambers and cryostats will be necessary to trap and analyze reactive intermediates.
Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization mass spectrometry techniques have been used to detect the pentazolate anion. wikipedia.org Coupling these methods with in-situ reaction monitoring would allow for the direct observation of the formation of the target molecule and its decomposition products.
Transient Absorption Spectroscopy: Ultrafast laser spectroscopy can be used to study the excited states and decomposition pathways of highly energetic molecules. This could provide invaluable data on the photostability of this compound.
Deepening Understanding through Integrated Computational and Experimental Approaches for Kinetic and Thermodynamic Parameters
Given the challenges and potential hazards of experimentally studying this compound, computational chemistry will play a pivotal role in guiding future research. eurasianjournals.comeurasianjournals.com An integrated approach, where theoretical predictions inform experimental design and experimental results validate computational models, will be the most effective strategy.
Key areas for computational investigation include:
Thermodynamic Stability: Quantum mechanical calculations, particularly density functional theory (DFT), can be used to predict the stability of this compound relative to its isomers and potential decomposition products. eurasianjournals.com These calculations can help to identify promising substitution patterns on the pyrazole ring that might enhance the stability of the pentazole moiety.
Kinetic Analysis of Decomposition Pathways: Computational modeling can elucidate the reaction mechanisms and activation barriers for the decomposition of the pentazole ring. nih.gov This information is critical for understanding the compound's thermal sensitivity and for designing strategies to prevent its degradation.
Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of experimental spectra and confirm the identity of newly synthesized compounds. nih.gov
| Computational Method | Application | Predicted Parameters |
| DFT | Stability Analysis | Heats of formation, bond dissociation energies. |
| Ab initio methods | Reaction Pathways | Transition state geometries, activation energies. |
| TD-DFT | Spectroscopic Prediction | UV-Vis spectra, NMR chemical shifts. |
Exploration of Unique Chemical Transformations and Rearrangements involving Pentazole Rings
Should this compound be successfully synthesized, a vast and unexplored area of its chemistry will be the study of its reactivity. The interplay between the electron-rich pyrazole and the unique electronic structure of the pentazole could lead to novel chemical transformations.
Future research could focus on:
Cycloaddition Reactions: The pentazole ring, while aromatic, may participate in cycloaddition reactions under certain conditions. Investigating its behavior as either a diene or a dienophile could open up new avenues for the synthesis of complex nitrogen-containing polycyclic systems.
Ring-Opening and Rearrangement Reactions: The thermal or photochemical decomposition of the pentazole ring is expected to proceed via the loss of dinitrogen to form a pyrazolyl azide. nih.gov Studying the subsequent reactions of this highly reactive intermediate could lead to the discovery of new molecular rearrangements.
Coordination Chemistry: The multiple nitrogen atoms in both the pyrazole and pentazole rings make this compound an intriguing ligand for metal complexes. The coordination of metal ions could potentially stabilize the pentazole ring and modulate its reactivity in interesting ways.
Conceptual Advancements in High-Nitrogen Compound Design and Fundamental Bonding Theory
The study of molecules like this compound pushes the boundaries of our understanding of chemical bonding and stability in high-nitrogen systems. dtic.mil This compound serves as a model system for exploring the fundamental principles that govern the properties of these energetic materials.
Future theoretical and experimental work in this area will contribute to:
Developing Design Principles for HEDMs: By systematically studying the effects of substituents on the pyrazole ring on the properties of the pentazole moiety, it may be possible to develop new design principles for creating more stable and less sensitive high-nitrogen compounds. engineering.org.cn
Exploring the Limits of Nitrogen Catenation: The synthesis and characterization of compounds containing chains or rings of nitrogen atoms is a fundamental challenge in chemistry. The successful study of this compound would represent a significant step forward in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
